Mannitol myleran

Descripción

Propiedades

Número CAS |

2514-83-2 |

|---|---|

Fórmula molecular |

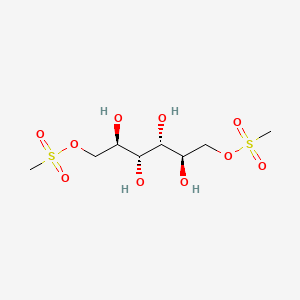

C8H18O10S2 |

Peso molecular |

338.4 g/mol |

Nombre IUPAC |

[(2R,3R,4R,5R)-2,3,4,5-tetrahydroxy-6-methylsulfonyloxyhexyl] methanesulfonate |

InChI |

InChI=1S/C8H18O10S2/c1-19(13,14)17-3-5(9)7(11)8(12)6(10)4-18-20(2,15)16/h5-12H,3-4H2,1-2H3/t5-,6-,7-,8-/m1/s1 |

Clave InChI |

ODOISJJCWUVNDJ-WCTZXXKLSA-N |

SMILES isomérico |

CS(=O)(=O)OC[C@H]([C@H]([C@@H]([C@@H](COS(=O)(=O)C)O)O)O)O |

SMILES canónico |

CS(=O)(=O)OCC(C(C(C(COS(=O)(=O)C)O)O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Mannitol myleran is synthesized by combining mannitol and busulfan. The synthesis involves the reaction of mannitol with busulfan under controlled conditions to form the final compound. The reaction typically requires specific temperature and pH conditions to ensure the proper formation of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for efficiency and yield, ensuring that the compound is produced in sufficient quantities for pharmaceutical use .

Análisis De Reacciones Químicas

Hydrolysis and Nucleophilic Substitution

In aqueous media, Mannitol myleran undergoes hydrolysis and nucleophilic substitution reactions. Key findings include:

-

Mechanism : The methanesulfonate groups react with nucleophiles (e.g., water, thiols). In biological systems, cysteine residues attack the sulfonate groups, forming a cyclic sulfonium ion. This intermediate undergoes further oxidation and hydroxylation to yield 3-hydroxytetrahydrothiophene-1,1-dioxide , a major urinary metabolite .

-

Kinetics : In rats, 50–60% of a radiolabeled dose is excreted as methanesulfonic acid within 24–48 hours .

DNA Alkylation

This compound’s busulfan moiety acts as a bifunctional alkylating agent , targeting DNA via:

-

Guanine N-7 Alkylation :

-

Metabolic Activation :

Oxidation and Reduction Pathways

The mannitol backbone can undergo redox reactions under specific conditions:

| Reaction Type | Reagents/Conditions | Products | Source |

|---|---|---|---|

| Oxidation | Strong oxidizers (e.g., HNO₃) | Ketones or carboxylic acids | |

| Reduction | Catalytic hydrogenation | D-mannitol derivatives |

-

Oxidation : The hydroxyl groups of mannitol are oxidized to carbonyl or carboxyl groups, depending on reaction severity.

-

Reduction : Limited utility due to mannitol’s already reduced state, but may yield polyols under harsh conditions.

Metabolic Fate and Excretion

-

Primary Pathway : this compound is metabolized to methanesulfonic acid (90–95% of metabolites) and excreted renally .

-

Minor Pathways :

| Parameter | Value | Source |

|---|---|---|

| Elimination Half-life | 4.7 hours (oral route) | |

| Urinary Excretion | 55–87% unchanged |

Stability and Degradation

Aplicaciones Científicas De Investigación

Chemical Composition

- Chemical Formula : The exact chemical formula for mannitol myleran is not specified in the sources, but it is classified as an organosulfonic acid ester.

- Mechanism of Action : this compound functions by inhibiting tumor growth through its cytotoxic effects while also exerting osmotic diuretic properties that can alleviate symptoms associated with fluid retention in patients with malignancies .

Treatment of Chronic Granulocytic Leukemia

This compound has shown significant efficacy in treating chronic granulocytic leukemia (CGL). A comparative study indicated that it has a similar effectiveness to busulfan but with a more predictable myelosuppressive action. In this study, both treatments resulted in comparable remission rates, but busulfan offered prolonged disease control in more patients than this compound .

Tumor Inhibition

Research has demonstrated that this compound possesses tumor-inhibiting properties. A study highlighted its ability to suppress experimental tumors while causing less severe bone marrow depression compared to other alkylating agents like chlorambucil. This distinction is crucial as it suggests that this compound could be used effectively with fewer side effects related to bone marrow suppression .

Osmotic Diuretic Properties

As an osmotic diuretic, this compound can reduce intracranial pressure and manage cerebral edema effectively. Its ability to elevate blood plasma osmolality facilitates the movement of water from tissues into interstitial fluid and plasma, which is beneficial in various clinical scenarios, including acute renal failure and certain neurological conditions .

Comparative Analysis with Other Compounds

The following table summarizes key comparisons between this compound and related compounds:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | C_6H_14O_6 | Osmotic diuretic | Naturally occurring sugar alcohol |

| Busulfan | C_6H_14N_2O_4S | Chemotherapy for leukemia | Alkylating agent causing DNA cross-linking |

| Dibromomannitol | C_6H_10Br_2O_6 | Chemotherapy for chronic granulocytic leukemia | Brominated derivative of mannitol |

| This compound | Not specified | Combination therapy for hematological disorders | Dual-action mechanism providing both osmotic diuresis and cytotoxic effects |

This table illustrates the unique position of this compound as a dual-action therapeutic agent that combines the benefits of its components while minimizing some adverse effects typically seen with chemotherapy.

Case Study 1: Efficacy in Chronic Granulocytic Leukemia

A randomized trial involving forty patients with Philadelphia chromosome-positive chronic granulocytic leukemia compared this compound to busulfan. The results showed 14 remissions in the mannitol group versus 15 in the busulfan group, indicating comparable efficacy but highlighting differences in side effect profiles .

Case Study 2: Tumor Suppression

In experimental models, this compound was evaluated for its tumor-inhibiting action against various malignancies. Results indicated significant tumor suppression with reduced incidences of bone marrow depression compared to traditional alkylating agents, suggesting a potential role for this compound in combination therapies aimed at minimizing toxicity while maximizing efficacy .

Mecanismo De Acción

Mannitol myleran exerts its effects through the combined actions of mannitol and busulfan. Mannitol acts as an osmotic diuretic, drawing water into the extracellular space and altering the properties of the airway surface mucus layer . Busulfan, on the other hand, is an alkylating agent that interferes with DNA replication and transcription by reacting with the N-7 position of guanosine . This dual action makes this compound effective in targeting and treating tumors.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural and Pharmacological Differences

MM belongs to the sulfonic acid ester class of alkylating agents, whereas compounds like busulfan (Myleran) and 1:6-bis(β-chloroethylamino)-1:6-desoxy-D-mannitol dihydrochloride (BCM/Degranol) are nitrogen mustard derivatives. Key distinctions include:

| Property | Mannitol Myleran | Busulfan (Myleran) | BCM/Degranol |

|---|---|---|---|

| Chemical Structure | Mannitol + sulfonoxyl groups | Dimethyl sulfonic acid ester | Mannitol + chloroethylamino groups |

| Solubility | Highly water-soluble | Poorly water-soluble | Moderately soluble |

| Mechanism | DNA alkylation via sulfonoxyl | DNA crosslinking via sulfonate | DNA alkylation via chloroethyl |

| Toxicity (LD₅₀) | Lower acute and cumulative toxicity | High hematologic toxicity | Moderate toxicity |

| Clinical Use | Experimental tumors, leukemias | Chronic myeloid leukemia | Hodgkin’s lymphoma |

Toxicity Profiles

- This compound : Causes intestinal hyperemia, bone marrow suppression, and splenic atrophy at lethal doses. However, cumulative toxicity requires extended LD₅₀ testing (up to 60 days) .

- Busulfan: Known for severe myelosuppression and pulmonary toxicity. Acute doses induce rapid bone marrow aplasia .

- BCM/Degranol: Displays intermediate toxicity, with gastrointestinal and hematopoietic effects but higher tolerability than nitrogen mustard .

Efficacy in Tumor Models

- MM inhibits Walker rat carcinoma-256 and radiation-induced leukemia, with tumor cell destruction observed even at sublethal doses .

- Busulfan is ineffective against L1210 leukemia but shows activity in L615 models, while MM demonstrates broader efficacy, including in busulfan-resistant cells .

Pharmacokinetic Behavior

- MM’s water solubility ensures rapid systemic distribution, whereas busulfan’s poor solubility limits bioavailability .

- MM’s antitumor effect diminishes in acidic pH, suggesting a pH-dependent mechanism distinct from busulfan’s sulfonate-mediated DNA crosslinking .

Research Findings and Clinical Implications

- Preclinical Data : MM’s therapeutic index is superior to busulfan, with a 50% lower mortality rate in animal models at equitoxic doses .

- Cumulative Effects : MM’s prolonged toxicity necessitates careful dosing schedules, contrasting with busulfan’s predictable myelosuppression .

- Resistance Profile : MM retains activity in busulfan-resistant malignancies, likely due to structural differences in alkylating groups .

Actividad Biológica

Mannitol myleran is a compound that combines the properties of mannitol, a sugar alcohol, and busulfan, an alkylating agent used in chemotherapy. This unique combination enhances its therapeutic potential, particularly in oncology, where it exhibits significant biological activity as an anti-cancer agent. This article delves into the biological activity of this compound, exploring its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exerts its biological effects primarily through:

- Induction of Apoptosis : The compound induces programmed cell death in malignant cells by causing DNA cross-linking and inhibiting cell division. This mechanism is crucial for its efficacy against cancer cells.

- Osmotic Effects : As a derivative of mannitol, it also functions as an osmotic agent, which can help reduce cerebral edema and improve renal function during chemotherapy.

Therapeutic Applications

This compound is primarily utilized in the treatment of specific types of leukemia, particularly chronic granulocytic leukemia (CGL). Its dual action allows for improved therapeutic outcomes compared to traditional chemotherapeutic agents. The following table summarizes the primary uses and unique features of this compound compared to other related compounds:

| Compound | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Mannitol | CHO | Osmotic diuretic | Naturally occurring sugar alcohol |

| Busulfan | CHOS | Chemotherapy for leukemia | Strong DNA cross-linking capability |

| This compound | CHOS | Chemotherapy for hematological disorders | Combines osmotic and alkylating properties |

Preclinical Studies

Research indicates that this compound enhances the anti-tumor effects of other chemotherapeutic agents when used in combination therapies. In various preclinical models, it has shown effectiveness in reducing tumor size and improving overall survival rates.

Case Studies

A notable study analyzed the effects of this compound on patients with chronic granulocytic leukemia. The findings demonstrated significant reductions in leukemic cell counts and improved patient outcomes when combined with other treatments.

In another investigation focusing on mannitol's broader applications, researchers explored its use in acute stroke management. While not directly related to this compound's cancer-fighting properties, these studies highlight the compound's versatility and potential systemic benefits .

Interaction with Other Drugs

This compound can interact with various biological molecules, affecting protein synthesis and cellular metabolism. When combined with other chemotherapy drugs, it may enhance their efficacy but also increase the risk of adverse effects such as hyperkalemia or hematological toxicity. Thus, careful monitoring is essential during co-administration.

Q & A

Q. What are the critical pharmacokinetic parameters of Mannitol Myleran that must be prioritized in preclinical experimental design?

Researchers should focus on absorption rates, bioavailability, tissue distribution, and clearance mechanisms. Analytical methods such as high-performance liquid chromatography (HPLC) or mass spectrometry (MS) are essential for quantifying plasma concentrations and metabolite profiling. Experimental protocols must specify sampling intervals, animal models (e.g., murine vs. primate), and statistical tools for pharmacokinetic modeling (e.g., non-compartmental analysis) .

Q. How can the synthesis and purity of this compound be rigorously validated to ensure reproducibility?

Synthesis protocols must detail reaction conditions (temperature, solvent systems, catalysts) and purification steps (recrystallization, chromatography). Characterization requires nuclear magnetic resonance (NMR) for structural confirmation, high-resolution MS for molecular weight validation, and HPLC for purity assessment (>95%). Cross-referencing with established literature and providing raw spectral data in supplementary materials enhances reproducibility .

Q. What in vitro assays are most effective for evaluating the cytotoxic efficacy of this compound?

Standardized cell viability assays (e.g., MTT, clonogenic assays) should be conducted across multiple cell lines (e.g., leukemia, solid tumors) with controlled variables such as incubation time, drug concentration (IC50 determination), and culture conditions. Dose-response curves and comparison to positive controls (e.g., cisplatin) are critical. Replicate experiments (n ≥ 3) and ANOVA-based statistical analysis minimize variability .

Advanced Research Questions

Q. How can the FINER and PICOT frameworks be applied to design clinical trials for this compound combination therapies?

- FINER : Ensure feasibility by selecting measurable outcomes (e.g., progression-free survival) and ethical recruitment criteria. Novelty is achieved by comparing this compound with emerging alkylating agents.

- PICOT : Define the population (e.g., relapsed CML patients), intervention (this compound + tyrosine kinase inhibitor), comparator (standard Busulfan regimen), outcome (hematologic response rates), and time frame (12-month follow-up). These frameworks align with regulatory guidelines and enhance hypothesis specificity .

Q. What strategies resolve contradictions in reported mechanisms of resistance to this compound?

Systematic meta-analysis of transcriptomic and proteomic datasets can identify conserved resistance pathways (e.g., DNA repair upregulation, drug efflux pumps). Functional validation via CRISPR-Cas9 knockouts or pharmacological inhibition (e.g., PARP inhibitors) in resistant cell lines is recommended. Researchers should document confounding variables, such as differences in exposure duration or genetic backgrounds, to contextualize discrepancies .

Q. How should pharmacokinetic/pharmacodynamic (PK/PD) models be optimized for this compound in heterogeneous tumor microenvironments?

Compartmental models integrating tumor penetration data (e.g., via microdialysis) and hypoxia markers (e.g., HIF-1α levels) improve predictive accuracy. Monte Carlo simulations can account for interpatient variability in drug metabolism. Collaborative cross-validation with in vivo imaging (e.g., PET scans) strengthens model robustness .

Methodological Considerations

Q. What ethical and regulatory safeguards are essential for human studies involving this compound?

Protocols must include informed consent documentation, exclusion criteria for vulnerable populations (e.g., pregnant individuals), and adverse event monitoring plans. Institutional Review Board (IRB) approval and adherence to GDPR/FIPPA guidelines for data anonymization are mandatory. Cross-referencing with clinical trial registries (e.g., ClinicalTrials.gov ) ensures transparency .

Q. How can researchers ensure data integrity when analyzing long-term toxicity profiles of this compound?

Longitudinal studies should employ blinded histopathological assessments and centralized data repositories. Mixed-effects models account for attrition bias, while Kaplan-Meier survival analysis quantifies cumulative toxicity risks. Raw datasets must be archived with metadata (e.g., batch numbers, storage conditions) for independent audits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.